molecular formula C8H8O3S B2760794 1-{2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}ethan-1-one CAS No. 250726-91-1

1-{2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}ethan-1-one

Cat. No.: B2760794
CAS No.: 250726-91-1
M. Wt: 184.21
InChI Key: DPBYMEYRTBZPDY-UHFFFAOYSA-N
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Description

1-{2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}ethan-1-one is a compound with a unique structure that includes a thieno[3,4-b][1,4]dioxin ring system. This compound is known for its stability and specific properties, making it a subject of interest in various fields of scientific research .

Chemical Reactions Analysis

1-{2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}ethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-{2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}ethan-1-one involves its interaction with molecular targets through its thieno[3,4-b][1,4]dioxin ring system. This interaction can affect various pathways, depending on the specific application. For example, in conductive polymers, the compound’s structure allows for efficient electron transport .

Comparison with Similar Compounds

Similar compounds include:

1-{2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}ethan-1-one is unique due to its specific functional groups, which provide distinct reactivity and stability compared to its analogs .

Biological Activity

1-{2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}ethan-1-one, also known by its CAS number 250726-91-1, is a compound that has garnered interest for its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

  • IUPAC Name : 1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)ethan-1-one
  • Molecular Formula : C8H8O3S
  • Molecular Weight : 184.22 g/mol
  • Purity : 95% .

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that certain thieno[3,4-b][1,4]dioxins can scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial in protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound have been evaluated in several studies. In vitro assays demonstrated that this compound exhibits selective cytotoxicity against certain cancer cell lines while maintaining low toxicity to normal cells. For example, a study highlighted its ability to induce apoptosis in human cancer cells through the activation of specific signaling pathways .

Inhibition of Enzymatic Activity

Preliminary investigations suggest that this compound may inhibit key enzymes involved in disease processes. For instance, it has been shown to inhibit monoamine oxidase (MAO) activity in vitro. MAOs are critical in the metabolism of neurotransmitters and are targets for drugs treating depression and neurodegenerative diseases .

Table of Biological Activities

Activity Effect Reference
AntioxidantFree radical scavenging
CytotoxicityInduces apoptosis in cancer cells
Enzyme inhibition (MAO)Reduces MAO activity

Case Study 1: Anticancer Properties

In a controlled study involving various thieno[3,4-b][1,4]dioxin derivatives, researchers found that this compound demonstrated potent anticancer properties against breast and prostate cancer cell lines. The compound was administered at varying concentrations to assess its effectiveness in inhibiting cell proliferation and inducing apoptosis. Results indicated a dose-dependent response with significant reductions in cell viability at higher concentrations .

Case Study 2: Neuroprotective Effects

Another study examined the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. Using a model of oxidative stress in neuronal cells, the compound was shown to significantly reduce cell death and improve cell survival rates compared to control groups. This suggests potential therapeutic applications in neurodegenerative diseases where oxidative stress is a contributing factor .

Properties

IUPAC Name

1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S/c1-5(9)8-7-6(4-12-8)10-2-3-11-7/h4H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBYMEYRTBZPDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C(=CS1)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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